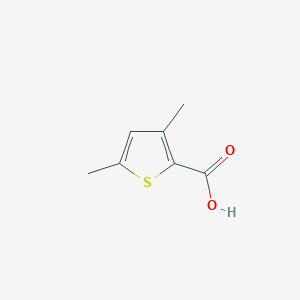

3,5-Dimethylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQBKGYXFUDGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280001 | |

| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65613-27-6 | |

| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65613-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dimethylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are foundational heterocyclic compounds in medicinal chemistry and materials science.[1] The thiophene ring is a bioisosteric equivalent for the phenyl group, often leading to improved pharmacological profiles in drug candidates.[2] These compounds exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3] Specifically, thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of targets like the Hepatitis C virus (HCV) NS5B polymerase, highlighting their importance in drug discovery programs.[4] This guide focuses on a specific derivative, 3,5-dimethylthiophene-2-carboxylic acid, providing a comprehensive overview of its chemical identity, synthesis, properties, and potential applications.

Chemical Identity and Properties

PubChem CID: While a dedicated PubChem Compound ID (CID) for 3,5-dimethylthiophene-2-carboxylic acid is not available, its chemical identity is well-established. A summary of its identifiers and computed properties is provided below.

| Property | Value | Source |

| IUPAC Name | 3,5-dimethylthiophene-2-carboxylic acid | [3] |

| CAS Number | 65613-27-6 | [3] |

| Molecular Formula | C₇H₈O₂S | [3] |

| Molecular Weight | 156.20 g/mol | [2] |

| Canonical SMILES | CC1=CC(=C(S1)C(=O)O)C | [3] |

| InChI Key | QGQBKGYXFUDGDQ-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.2 | [1] |

| Monoisotopic Mass | 156.0245 Da | [1] |

A PubChemLite entry provides predicted data for this compound, including collision cross-section values for different adducts in mass spectrometry analysis.[1]

Synthesis of 3,5-Dimethylthiophene-2-carboxylic Acid: A Mechanistic Approach

The synthesis of substituted thiophene-2-carboxylic acids generally relies on the introduction of a carboxyl group onto a pre-functionalized thiophene ring. Common strategies include the carboxylation of organometallic intermediates (organolithium or Grignard reagents) or the oxidation of a suitable precursor at the 2-position.[4]

A plausible and efficient laboratory-scale synthesis of 3,5-dimethylthiophene-2-carboxylic acid involves the regioselective lithiation of 2,4-dimethylthiophene followed by quenching with carbon dioxide. This method offers high yields and good control over the position of carboxylation.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This protocol is based on established methods for the carboxylation of thiophene derivatives.[4][5]

Materials:

-

2,4-Dimethylthiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 2,4-dimethylthiophene (1.0 eq). Dissolve it in anhydrous diethyl ether or THF (approximately 10 mL per gram of thiophene).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining a nitrogen atmosphere, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at this temperature for 1-2 hours.

-

Carboxylation: Crush a sufficient amount of dry ice in a separate beaker and add it portion-wise to the reaction mixture. Alternatively, the reaction mixture can be slowly transferred via cannula onto a slurry of crushed dry ice in a separate flask. This step is highly exothermic. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Work-up: Once at room temperature, quench the reaction by the slow addition of water. Acidify the aqueous layer with concentrated HCl until the pH is approximately 1-2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield 3,5-dimethylthiophene-2-carboxylic acid as a solid.

Causality of Experimental Choices:

-

Inert Atmosphere: Organolithium reagents like n-BuLi are highly reactive with atmospheric oxygen and moisture. Therefore, conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent the quenching of the reagent and ensure high yields.

-

Low Temperature: The lithiation of thiophenes is typically performed at low temperatures (-78 °C) to control the regioselectivity and prevent side reactions, such as ring opening or polymerization.

-

Excess Dry Ice: A large excess of carbon dioxide is used to ensure complete carboxylation of the lithiated thiophene and to minimize the formation of ketone byproducts, which can arise from the reaction of the carboxylate salt with any remaining lithiated thiophene.

Synthesis Pathway Diagram

Sources

- 1. PubChemLite - 3,5-dimethylthiophene-2-carboxylic acid (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of 3,5-Dimethylthiophene-2-Carboxylic Acid

Executive Summary

This application note details the strategic synthesis of 3,5-dimethylthiophene-2-carboxylic acid starting from 2,4-pentanedione (acetylacetone) . This target molecule is a critical bioisostere for benzoic acid derivatives in medicinal chemistry, offering altered lipophilicity and metabolic stability profiles.[1]

While direct oxidation of methylthiophenes is possible, it often suffers from poor regioselectivity. The protocol described herein utilizes a modified Fiesselmann condensation , providing a robust, regioselective route. This two-step workflow involves the acid-catalyzed cyclocondensation of 2,4-pentanedione with ethyl thioglycolate, followed by quantitative saponification.[1]

Key Advantages of this Protocol:

-

Regiocontrol: The symmetry of 2,4-pentanedione ensures a single regioisomer is formed during the initial cyclization.

-

Scalability: The workflow avoids heavy metal oxidants (e.g., KMnO4) typical of alkylthiophene oxidation.

-

Atom Economy: Utilizes inexpensive, commercially available starting materials.[1]

Strategic Overview & Mechanism

The synthesis hinges on the reaction between a

-

Thioacetalization: Acid-catalyzed attack of the thiol group on one carbonyl of the diketone.[1]

-

Knoevenagel-type Condensation: Intramolecular attack of the active methylene (from thioglycolate) onto the second carbonyl.[1]

-

Aromatization: Dehydration driven by the stability of the resulting thiophene ring.[1]

Reaction Pathway Visualization

Figure 1: Synthetic pathway transforming acetylacetone to the target acid via an ester intermediate.

Material Safety & Pre-requisites

Critical Safety Warnings

-

Ethyl Thioglycolate: Possesses a potent, disagreeable stench (mercaptan).[1] All operations must be performed in a high-efficiency fume hood.[1] Treat all glassware with bleach solution before removal from the hood to oxidize residual thiols.[1]

-

Hydrogen Chloride (g): Corrosive and toxic.[1] If using an in-situ generation method (e.g., Acetyl Chloride + Ethanol), be aware of exotherms.

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2,4-Pentanedione | 100.12 | 1.0 | Substrate |

| Ethyl Thioglycolate | 120.17 | 1.1 | Cyclizing Agent |

| Ethanol (Anhydrous) | 46.07 | Solvent | Medium |

| HCl (gas) | 36.46 | Catalyst | Dehydrating Agent |

| NaOH (2M aq) | 40.00 | 3.0 | Hydrolysis Base |

Experimental Protocols

Protocol A: Synthesis of Ethyl 3,5-dimethylthiophene-2-carboxylate

Objective: Cyclization of the diketone with the mercaptoester.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (for HCl), a thermometer, and a drying tube (CaCl2).

-

Solvent Prep: Charge the flask with anhydrous Ethanol (200 mL). Cool to 0°C in an ice bath.

-

Saturation: Bubble dry HCl gas into the ethanol until saturation is reached (approx. 15-20 mins). Alternatively, add Trimethylsilyl chloride (TMSCl) (2.5 equiv) dropwise to the ethanol to generate anhydrous HCl in situ (handle the exotherm carefully).

-

Addition:

-

Mix 2,4-Pentanedione (10.0 g, 100 mmol) and Ethyl Thioglycolate (13.2 g, 110 mmol) in a separate beaker.

-

Add this mixture dropwise to the acidic ethanol solution over 30 minutes, maintaining the internal temperature below 10°C.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12 hours. The solution will darken.

-

Workup:

-

Pour the reaction mixture into 500 mL of ice-water.

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).[1]

-

Wash the combined organics with saturated NaHCO3 (2 x 100 mL) to neutralize acid.

-

Wash with Brine (100 mL), dry over anhydrous Na2SO4, and filter.

-

-

Isolation: Concentrate under reduced pressure. The crude oil (often reddish) can be purified via vacuum distillation or used directly if purity is >90% by TLC.

Protocol B: Saponification to 3,5-Dimethylthiophene-2-Carboxylic Acid[1]

Objective: Hydrolysis of the ethyl ester to the free acid.

-

Reaction: Dissolve the crude ester (from Protocol A) in Methanol (50 mL). Add 2M NaOH (aq) (3 equivalents).

-

Reflux: Heat the mixture to reflux (approx. 70°C) for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1); the ester spot (

) should disappear. -

Precipitation:

-

Cool the mixture to room temperature.

-

Evaporate the bulk of the Methanol under reduced pressure.

-

Dilute the residue with water (50 mL).

-

Place the beaker in an ice bath and acidify slowly with 6M HCl to pH ~2. A thick white/off-white precipitate will form immediately.[1]

-

-

Purification:

-

Drying: Dry in a vacuum oven at 50°C overnight.

Quality Control & Validation

To ensure the integrity of the synthesized building block, the following analytical parameters should be verified.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 142–146°C (Lit.[1] varies based on purity) | Capillary MP |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Mass Spec | [M-H]- = 155.0 | ESI-MS (Negative Mode) |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the HCl concentration is high enough. The dehydration step is acid-dependent.[1] If using ZnCl2 instead of HCl, ensure the ZnCl2 is anhydrous (fused).

-

Polymerization: If the reaction mixture turns into a black tar, the temperature during the initial addition was likely too high. Keep the addition at 0–5°C.

-

Odor Issues: If the final product smells strongly of sulfur, wash the solid with cold pentane to remove trace unreacted thioglycolate.

References

-

Fiesselmann Thiophene Synthesis

-

General Thiophene Synthesis Reviews

-

Compound Data (3,5-dimethylthiophene-2-carboxylic acid)

-

Application in Medicinal Chemistry

Sources

3,5-dimethylthiophene-2-carboxylic acid in Suzuki-Miyaura coupling

Application Note: 3,5-Dimethylthiophene-2-Carboxylic Acid in Advanced Cross-Coupling Workflows

Executive Summary & Strategic Rationale

This guide details the utilization of 3,5-dimethylthiophene-2-carboxylic acid (DMT-2-COOH) as a strategic pro-nucleophile in biaryl synthesis. While classical Suzuki-Miyaura coupling requires organoboron reagents, this carboxylic acid serves as a stable, cost-effective, and atom-economical alternative via Decarboxylative Cross-Coupling (DCC) .

Why use DMT-2-COOH?

-

Stability: Unlike 2-thienyl boronic acids, which are prone to rapid protodeboronation, the carboxylic acid is shelf-stable.

-

Regiocontrol: The 3,5-dimethyl substitution pattern blocks the most reactive C5 position and the C3 position, forcing reactivity exclusively at the C2 (ipso-carboxylate) or C4 positions.

-

Bioisosterism: The resulting 2-aryl-3,5-dimethylthiophene motif is a critical bioisostere for 2,6-disubstituted phenyl rings in kinase inhibitors and GPCR ligands.

This note covers two validated workflows:

-

Direct Decarboxylative Cross-Coupling (DCC): Coupling DMT-2-COOH directly with aryl halides.

-

Indirect Suzuki-Miyaura via Decarboxylative Borylation: Converting DMT-2-COOH to the boronate ester in situ or stepwise, followed by standard Suzuki coupling.

Critical Mechanistic Insight: The "Ortho-Effect"

The presence of the methyl group at the C3 position (ortho to the carboxylate) is the defining feature of this substrate.

-

Advantage (Decarboxylation): The C3-methyl exerts steric strain on the carboxylate, twisting it out of coplanarity with the thiophene ring. This ground-state destabilization lowers the activation energy for extrusion of CO₂, facilitating the formation of the Pd-thienyl intermediate.

-

Challenge (Transmetallation): The same steric bulk hinders the approach of the aryl halide partner during the catalytic cycle. Protocols must utilize sterically accessible ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos) or high-temperature Cu-mediators to overcome this barrier.

Workflow Visualization

The following diagram illustrates the divergent pathways for utilizing DMT-2-COOH.

Figure 1: Divergent synthetic pathways. Path A (Solid Blue) represents the direct Decarboxylative Cross-Coupling described in Protocol 1. Path B (Dashed) represents the indirect Borylation-Suzuki route.

Protocol 1: Pd/Cu-Catalyzed Decarboxylative Cross-Coupling

This protocol is the "Direct" route, bypassing the need to synthesize unstable boronic acids. It utilizes a bimetallic system where Copper(I) facilitates decarboxylation and Palladium(0) performs the cross-coupling.

Scope: Coupling with Aryl Bromides and Iodides.[1]

Reagents & Equipment

-

Substrate: 3,5-dimethylthiophene-2-carboxylic acid (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst: Pd(F₆acac)₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Co-Catalyst: Cu₂O (5 mol%) or CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%) - Crucial for Cu stabilization

-

Base: K₃PO₄ (anhydrous, 2.0 equiv) - Carbonates are often too weak for this specific ortho-substituted acid.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMI (1,3-Dimethyl-2-imidazolidinone). High boiling point polar aprotic solvents are mandatory.

-

Atmosphere: Argon (Strictly inert; O₂ poisons the Cu-catalyst).

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under argon flow.

-

Solids Addition: Charge the vessel with:

-

DMT-2-COOH (156 mg, 1.0 mmol)

-

Aryl Bromide (1.2 mmol)

-

K₃PO₄ (424 mg, 2.0 mmol)

-

Cu₂O (7.2 mg, 0.05 mmol)

-

1,10-Phenanthroline (18 mg, 0.1 mmol)

-

Pd(PPh₃)₄ (58 mg, 0.05 mmol)

-

-

Solvent & Degassing: Add NMP (4.0 mL). Seal the vessel. Sparge with argon for 10 minutes (or perform 3 Freeze-Pump-Thaw cycles).

-

Note: NMP must be dry. Water inhibits the decarboxylation step.

-

-

Reaction:

-

Thermal: Heat to 160°C for 16–24 hours.

-

Microwave (Recommended): Heat to 170°C for 45 minutes.

-

Checkpoint: The reaction mixture should turn dark brown/black. If it remains green/blue (Cu color), decarboxylation has stalled.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Filter through a pad of Celite to remove metal salts.

-

Wash the filtrate with 1M HCl (to remove NMP and unreacted pyridine ligands) followed by Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Indirect Suzuki Coupling (via Ag-Catalyzed Decarboxylative Borylation)

If Protocol 1 fails due to extreme steric hindrance on the aryl halide partner, this indirect route is preferred. It converts the acid into a boronate ester, which is then coupled under milder standard Suzuki conditions.

Phase A: Synthesis of the Boronate (Miyaura Borylation)

-

Reagents: DMT-2-COOH, B₂pin₂ (1.2 equiv), AgNO₃ (10 mol%), K₂S₂O₈ (1.5 equiv), MeCN/H₂O.

-

Conditions: 80°C, 4 hours.

-

Mechanism: Radical decarboxylation mediated by Silver(I) and Persulfate, trapping the thienyl radical with diboron.

Phase B: Suzuki-Miyaura Coupling

-

Reagents: Crude Boronate (from Phase A), Aryl Halide, Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2M aq), Dioxane.

-

Conditions: 90°C, 6 hours.

Key Advantage: This two-step sequence avoids the harsh 160°C temperatures of Protocol 1, preserving sensitive functional groups on the coupling partner.

Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Coupling Methods for DMT-2-COOH

| Variable | Protocol 1: Direct DCC | Protocol 2: Indirect Borylation |

| Temperature | High (160–170°C) | Moderate (80°C / 90°C) |

| Atom Economy | Excellent (CO₂ byproduct) | Moderate (Bpin waste) |

| Steric Tolerance | Low (Sensitive to ortho-subs on Ar-X) | High (Standard Suzuki tolerance) |

| Functional Group Tolerance | Good (e.g., ketones, esters) | Excellent (e.g., aldehydes, nitriles) |

| Primary Failure Mode | Protodecarboxylation (Product is 3,5-dimethylthiophene) | Homocoupling of Boronate |

Troubleshooting Guide

-

Issue: Formation of 3,5-dimethylthiophene (protonated product) instead of biaryl.

-

Cause: Decarboxylation occurred, but transmetallation with Ar-X was too slow. The thienyl-Cu/Pd species grabbed a proton from the solvent.

-

Solution: Increase the concentration of the Aryl Halide (to 2.0 equiv). Switch solvent to DMI (drier). Use a more electron-deficient Aryl Halide if possible.

-

-

Issue: Low conversion of starting material.

-

Cause: Catalyst poisoning or insufficient temperature.

-

Solution: Ensure rigorous O₂ exclusion (Cu(I) oxidizes to inactive Cu(II)). Increase temperature to 170°C.

-

References

-

Gooßen, L. J., et al. "Palladium-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 2006, 313(5787), 662-664. Link

-

Forgione, P., & Bilodeau, F. "Decarboxylative cross-coupling reactions of heteroaromatic carboxylic acids." Journal of the American Chemical Society, 2006, 128(34), 11350-11351. Link

-

Shang, R., et al. "Decarboxylative cross-couplings of heteroaromatic carboxylic acids." Chemical Reviews, 2017, 117(13), 9086-9139. Link

-

Application Note Source: "Microwave-assisted synthesis of thiophene derivatives via Suzuki coupling." Semantic Scholar, 2021. (Contextual grounding for thiophene stability). Link

Sources

Application Note: Strategic Functionalization of 3,5-Dimethylthiophene-2-Carboxylic Acid

Executive Summary

The 3,5-dimethylthiophene-2-carboxylic acid scaffold (CAS 65613-27-6) represents a privileged structural motif in drug discovery, serving as a lipophilic, metabolically distinct bioisostere for ortho-substituted benzoic acids.[1] However, its functionalization is often complicated by the "Ortho-Effect" —steric hindrance imposed by the C3-methyl group adjacent to the carboxylic acid—and the electronic deactivation of the ring toward electrophilic substitution by the carboxyl moiety.[1]

This guide provides a validated, three-tiered protocol for diversifying this scaffold:

-

The Anchor: High-efficiency amide coupling overcoming C3-steric hindrance.

-

The Core: Regioselective C4-bromination for cross-coupling.

-

The Pivot: Decarboxylative functionalization for scaffold hopping.

Structural Analysis & Reactivity Profile[1][2]

Before initiating synthesis, researchers must understand the electronic and steric landscape of the molecule.[1]

| Site | Feature | Reactivity Challenge | Strategic Solution |

| C2-COOH | Carboxylic Acid | Steric Hindrance: The C3-methyl group forces the carbonyl out of planarity and blocks nucleophilic attack. | Use Acid Chlorides or T3P (Propylphosphonic anhydride) instead of standard EDC/NHS. |

| C4-H | Aromatic Proton | Electronic Deactivation: The C2-EWG deactivates the ring, but C3/C5-alkyls activate it.[1] | Electrophilic Aromatic Substitution (EAS) is viable but requires controlled conditions to prevent radical side reactions on methyl groups. |

| C3/C5-Me | Methyl Groups | Radical Susceptibility: Prone to radical bromination (benzylic-like). | Avoid radical initiators (AIBN, light) during ring functionalization.[1] |

Experimental Protocols

Module A: Sterically Encumbered Amide Coupling

Standard carbodiimide couplings (EDC/HOBt) often fail or proceed sluggishly due to the C3-methyl steric bulk. The Acid Chloride method is the Gold Standard here for reliability.

Protocol A1: The Oxalyl Chloride Route (Recommended)

Objective: Synthesis of amide libraries with >95% conversion.

-

Activation:

-

Dissolve 3,5-dimethylthiophene-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add catalytic DMF (2-3 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under N₂.

-

Critical Checkpoint: Observe vigorous gas evolution (CO/CO₂). Stir at RT for 2 hours until bubbling ceases.

-

Concentrate in vacuo to remove excess oxalyl chloride (yields the crude acid chloride).

-

-

Coupling:

-

Redissolve the crude acid chloride in DCM.

-

Add the amine (1.1 equiv) and DIPEA (2.5 equiv) at 0°C.

-

Warm to RT and stir for 4–12 hours.

-

-

Self-Validating Workup:

Module B: Regioselective C4-Functionalization

The C4 position is the only open ring site. Accessing this allows for "Exit Vector" expansion via Suzuki-Miyaura coupling.[1]

Protocol B1: C4-Bromination (The Gateway)

Objective: Install a bromine handle at C4 without brominating the methyl groups.

-

Reaction Setup:

-

Dissolve substrate (Acid or Amide) in DMF (avoid CCl₄ or benzene to suppress radical pathways).

-

Add N-Bromosuccinimide (NBS) (1.05 equiv).[1]

-

Temperature Control: Stir at RT to 40°C . Do NOT reflux. High heat favors radical bromination of the methyls.

-

-

Monitoring:

-

TLC: The product is usually less polar than the starting material.

-

NMR Checkpoint: The diagnostic C4-H singlet (approx. 6.8–7.0 ppm) must disappear. If methyl peaks split or shift significantly, you have over-brominated the side chains.[1]

-

Protocol B2: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at C4.

-

Reagents:

-

Procedure:

-

Degas solvents with N₂ sparging (15 min).

-

Heat at 90°C for 12 hours.

-

Filter through Celite.

-

Module C: Advanced Decarboxylative Cross-Coupling

For scaffold hopping, the carboxylic acid can be used as a leaving group to install an aryl ring directly at C2.[1]

Protocol Summary (Ag/Pd System):

-

Catalyst: Pd(OAc)₂ / Ag₂CO₃.

-

Mechanism: Ag(I) facilitates decarboxylation to form a transient C2-Ag species, which transmetallates to Pd.[1]

-

Reference: This follows the Gooßen protocol adapted for heteroaromatics [1].

Visual Workflow (DOT Diagram)

Figure 1: Strategic reaction map for 3,5-dimethylthiophene-2-carboxylic acid. Note the divergence between Electrophilic Substitution (EAS) and Radical pathways.

Diagnostic Data & Troubleshooting

NMR Diagnostic Table (400 MHz, CDCl₃)

Use this table to validate your reaction progress.[1]

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Change |

| C4-H (Aromatic) | 6.80 – 7.00 | Singlet (s) | Disappears upon bromination. |

| C3-CH₃ | 2.40 – 2.55 | Singlet (s) | Shifts downfield (~0.2 ppm) upon amide formation due to anisotropy. |

| C5-CH₃ | 2.30 – 2.45 | Singlet (s) | Remains relatively stable unless C4 is substituted. |

| Amide N-H | 6.00 – 8.50 | Broad (br) | Appears upon successful coupling. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amidation | C3-Methyl steric hindrance blocking the active ester.[1] | Switch from EDC/NHS to Oxalyl Chloride (Protocol A1) or T3P/Pyridine . |

| Mixture of Products in Bromination | Radical bromination of methyl groups occurring alongside EAS. | Ensure reaction is kept dark and below 40°C. Switch solvent to DMF or MeCN (polar solvents favor ionic EAS mechanism). |

| Suzuki Coupling Stalled | Pd catalyst poisoning by sulfur or steric crowding. | Use Pd(dppf)Cl₂ (bidentate ligand protects Pd).[1] Increase temp to 100°C. Ensure thorough degassing (O₂ kills active Pd). |

References

-

Gooßen, L. J., et al. (2006).[1] "Pd-catalyzed synthesis of biaryls from carboxylic acids." Science, 313(5787), 662-664.[1] [1]

-

Organic Chemistry Portal. (n.d.). "Synthesis of Aryl Bromides." Organic Chemistry Portal.

-

Beilstein Institute. (2007). "Development of potential manufacturing routes for substituted thiophenes." Beilstein Journal of Organic Chemistry.

-

MDPI. (2021). "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide." Molbank.[3]

-

Royal Society of Chemistry. (2015). "Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry Blog.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3,5-Dimethylthiophene-2-carboxylic Acid

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3,5-dimethylthiophene-2-carboxylic acid. As a compound of interest in various research fields, its effective use is often hampered by its poor aqueous solubility. This document provides in-depth technical guidance, troubleshooting protocols, and foundational knowledge to overcome these challenges, ensuring the integrity and success of your experiments.

Section 1: Understanding the Root Cause - FAQs

This section addresses the fundamental principles governing the solubility of 3,5-dimethylthiophene-2-carboxylic acid.

Q1: Why is 3,5-dimethylthiophene-2-carboxylic acid poorly soluble in neutral water?

A: The limited aqueous solubility of 3,5-dimethylthiophene-2-carboxylic acid is a direct consequence of its molecular structure. The molecule has two distinct regions: a hydrophilic (water-loving) carboxyl group (-COOH) and a larger, lipophilic (water-fearing) dimethylthiophene ring.[1][2]

-

Lipophilic Character: The thiophene ring, substituted with two methyl groups, is nonpolar and does not readily interact with polar water molecules. As the nonpolar portion of a molecule increases in size, its aqueous solubility tends to decrease.[3]

-

Hydrogen Bonding: While the carboxylic acid group can form hydrogen bonds with water, the energetic cost of breaking the strong hydrogen bonds between water molecules to accommodate the nonpolar ring is unfavorable.[1]

-

Crystal Lattice Energy: In its solid state, the compound is stabilized by intermolecular forces within its crystal lattice. For dissolution to occur, the energy of interaction between the compound and water molecules must be sufficient to overcome this lattice energy.

Q2: What are the key physicochemical properties I should be aware of?

A: Understanding the following properties is crucial for developing an effective solubilization strategy.

| Property | Predicted/Known Value | Implication for Aqueous Solubility |

| Molecular Formula | C7H8O2S | Provides the basic composition.[4][5][6] |

| Molecular Weight | 156.2 g/mol | A relatively small molecule, but solubility is dominated by polarity.[5][6] |

| pKa | ~3.5 - 4.5 (Estimated) | This is the pH at which the compound is 50% ionized. At pH values above the pKa, the more soluble, deprotonated (carboxylate) form dominates.[7] |

| XlogP | 2.2 | This positive value indicates a preference for a nonpolar environment over a polar one (water), confirming its lipophilic nature.[4][8] |

Note: The pKa is an estimation based on similar structures like thiophene-2-carboxylic acid and benzoic acid.[9][10] The XlogP is a computationally predicted value indicating lipophilicity.[4][8]

Section 2: Troubleshooting Guide - Practical Solutions

This section provides step-by-step protocols for common solubility problems.

Scenario 1: Preparing a Basic Aqueous Stock Solution

Q: My compound won't dissolve in neutral water. What is the first and most effective step?

A: For an acidic compound like this, the most direct approach is to increase the pH of the solvent. By raising the pH above the compound's pKa, you convert the poorly soluble neutral carboxylic acid into its much more soluble anionic carboxylate salt.[11][12]

The Chemistry of pH-Based Solubilization

The Henderson-Hasselbalch equation governs this equilibrium.[7][12][13] At a pH two units above the pKa, the compound will be >99% in its ionized (deprotonated), soluble form.

Caption: Acid-base equilibrium of a carboxylic acid.

Protocol: Preparation of a 10 mM Stock Solution in Basic Water

-

Weigh the Compound: Accurately weigh 1.562 mg of 3,5-dimethylthiophene-2-carboxylic acid for a final volume of 1 mL of 10 mM solution.

-

Initial Suspension: Add the powder to approximately 80% of the final desired volume of purified water (e.g., 0.8 mL). The compound will not dissolve and will appear as a suspension.

-

Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise.

-

Monitor Dissolution: Continue adding the base slowly until the solid completely dissolves. The solution should become clear.

-

Final Volume Adjustment: Once dissolved, add purified water to reach the final desired volume (e.g., 1.0 mL).

-

Final pH Check (Optional but Recommended): Check the pH of the final solution. It should be significantly above the estimated pKa (e.g., pH 7-9).

-

Sterile Filtration: If required for your application, filter the solution through a 0.22 µm syringe filter.

Trustworthiness Check: This protocol is self-validating. Complete dissolution of the compound serves as a visual confirmation that the pH has been sufficiently raised to form the soluble salt. If the compound does not dissolve, it indicates that more base is required.

Scenario 2: Using Co-solvents for pH-Sensitive Applications

Q: My experiment must be conducted at a neutral or acidic pH where pH modification is not an option. What should I do?

A: When pH adjustment is not feasible, the use of a water-miscible organic co-solvent is the next best strategy.[14][15][16][17] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar parts of the solute to dissolve.[17] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[14]

Protocol: Preparation of a 100 mM Stock Solution in DMSO

-

Weigh Compound: Accurately weigh 15.62 mg of 3,5-dimethylthiophene-2-carboxylic acid.

-

Add Co-solvent: Add the powder to a suitable vial, then add 1.0 mL of high-purity DMSO.

-

Promote Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but check the compound's stability information first.

-

Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Important Consideration: When diluting the co-solvent stock into your aqueous experimental buffer, ensure the final concentration of the co-solvent is low (typically <1%, often <0.1%) to avoid artifacts or toxicity in biological systems. Always test a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Comparison of Common Co-solvents

| Co-solvent | Polarity | Common Use | Key Considerations |

| DMSO | High | "Universal" solvent for initial screening.[14] | Can be toxic to cells at >0.5-1%. Can interfere with some assays. |

| Ethanol (EtOH) | Medium | Common for in vivo and in vitro work. | Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds. |

| N,N-Dimethylformamide (DMF) | High | Strong solvent, similar to DMSO. | Higher toxicity than DMSO; use with caution. |

| Polyethylene Glycol (PEG 300/400) | High | Often used in pharmaceutical formulations. | Can be viscous. Good for increasing solubility without high organic content. |

Scenario 3: Advanced Solubilization Strategies

Q: Neither pH adjustment nor common co-solvents are suitable for my experimental system. Are there other options?

A: Yes, for highly constrained systems, advanced formulation techniques using excipients can be employed. These methods typically involve encapsulating the hydrophobic molecule within a larger, water-soluble carrier molecule.

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20][21] The 3,5-dimethylthiophene-2-carboxylic acid molecule can form an "inclusion complex" by fitting inside this cavity, effectively shielding its nonpolar parts from the water and enhancing its apparent solubility.[19][22] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, FDA-approved derivative used for this purpose.[14]

-

Surfactants: Surfactants (like Tween® or Triton™ X-100) form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core where the drug can partition, and a hydrophilic shell that keeps the entire structure suspended in water. This is known as micellar solubilization.[23]

These advanced methods require more extensive formulation development and validation but can be highly effective for challenging compounds.

Section 3: Experimental Workflow & Decision Making

Use the following workflow to select the most appropriate solubilization strategy for your specific needs.

Caption: Decision tree for selecting a solubilization method.

References

-

Mura, P. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

-

Gali, L., et al. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Published July 20, 2025. Available at: [Link]

-

Godge, G.R., et al. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Published August 30, 2015. Available at: [Link]

-

Wimmer, R. Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Published June 20, 2020. Available at: [Link]

-

Sá Couto, A.R., et al. Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

-

Florence, A.T., & Attwood, D. The solubility of drugs. Basicmedical Key. Published August 14, 2016. Available at: [Link]

-

Gothoskar, A.V. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Published April 1, 2009. Available at: [Link]

-

Votano, J.R., et al. Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Published November 15, 2006. Available at: [Link]

-

Gothoskar, A.V. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

-

Ghassemi, A.H., & Ghafourian, T. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Published July 30, 2025. Available at: [Link]

-

Unknown Author. Exp. 11 The influence of pH on solubility in water. Course Hero. Available at: [Link]

-

Shinde, G., et al. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

Bergström, C.A.S. pKa values in solubility determination using the Henderson-Hasselbalch equation. International Journal of Pharmaceutics. Published December 30, 2015. Available at: [Link]

-

Unknown Author. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

-

Pass My Exams. Carboxylic Acids Solubility in Water. Available at: [Link]

-

Nonomura, Y., et al. Study on Reversible Solubilization by Adjusting Surfactant Properties. MDPI. Published May 5, 2023. Available at: [Link]

-

Yangin, C., et al. The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. PubMed. Available at: [Link]

-

Liu, S., et al. Solubilization of organic compounds by arginine-derived polymers. ScienceDirect. Available at: [Link]

-

Unknown Author. Solubility of Organic Compounds. University of Toronto. Published August 31, 2023. Available at: [Link]

-

Mohammed, A. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

-

Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Published October 12, 2016. Available at: [Link]

-

Yangin, C., et al. The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. ResearchGate. Published August 6, 2025. Available at: [Link]

-

YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Published April 10, 2021. Available at: [Link]

-

PubChemLite. 3,5-dimethylthiophene-2-carboxylic acid (C7H8O2S). Available at: [Link]

-

Kütt, A., et al. pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Published 2018. Available at: [Link]

-

Reddit. carboxylic acid solubility + TLC. Published March 9, 2023. Available at: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available at: [Link]

-

PubChem. 4,5-Dimethylthiophene-2-carboxylic acid. Available at: [Link]

-

Oniga, S., et al. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

Sources

- 1. passmyexams.co.uk [passmyexams.co.uk]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. PubChemLite - 3,5-dimethylthiophene-2-carboxylic acid (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scbt.com [scbt.com]

- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 8. 4,5-Dimethylthiophene-2-carboxylic acid | C7H8O2S | CID 2769634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 21. scienceasia.org [scienceasia.org]

- 22. oatext.com [oatext.com]

- 23. mdpi.com [mdpi.com]

stability of 3,5-dimethylthiophene-2-carboxylic acid under basic conditions

Executive Summary & Molecule Profile[1]

3,5-Dimethylthiophene-2-carboxylic acid (DMTCA) is a robust heterocyclic building block used extensively in fragment-based drug discovery and agrochemical synthesis.

Contrary to common misconceptions regarding heteroaromatic acids, DMTCA is highly stable in aqueous basic solutions (pH > 7). The 3,5-dimethyl substitution pattern provides significant steric and electronic protection to the thiophene ring, blocking the reactive

However, "stability" is context-dependent.[1] While the carboxylate salt is stable, the transition back to the free acid (acidification workup) or exposure to anhydrous super-bases (e.g., n-BuLi) presents specific degradation risks.

Physicochemical Snapshot

| Property | Value / Characteristic |

| CAS Number | 65613-27-6 |

| pKa (Approx) | 3.8 – 4.2 (Carboxyl group) |

| Dominant Species (pH > 5) | Carboxylate Anion ( |

| Major Stability Risk | Thermal Decarboxylation (Acidic/Neutral conditions) |

| Oxidation Risk | Low (requires strong oxidants like mCPBA/H |

Critical Stability Analysis (The "Why" and "How")

A. The Carboxylate Shield (Aqueous Base)

In basic media (NaOH, KOH, Na

-

Evidence of Stability: DMTCA is frequently synthesized via the Haloform reaction , which involves treating the corresponding acetyl thiophene with aggressive bases (NaOH/KOH) and halogens. The survival of the molecule under these harsh conditions confirms its robustness in base [1][2].

B. The "Hidden" Instability: Acidification & Decarboxylation

Users often report "degradation in base," but the error usually occurs during the workup .

-

Mechanism: Thiophene-2-carboxylic acids are prone to protodecarboxylation . This reaction is acid-catalyzed and thermally accelerated.

-

The Trap: If a basic solution of DMTCA is acidified (to precipitate the free acid) while still hot (

C), or if the resulting solid is dried at high temperatures (

C. Anhydrous Super-Bases (Organolithiums)

In anhydrous conditions using strong bases like LDA or n-BuLi:

-

Lateral Lithiation: Since the C5 position is blocked by a methyl group, strong bases may deprotonate the methyl groups (lateral metallation) rather than the ring, leading to different reactivity profiles compared to unsubstituted thiophenes [3].

Visualizing Reactivity Pathways

The following diagram illustrates the fate of DMTCA under various pH and stress conditions.

Figure 1: Reactivity landscape of 3,5-dimethylthiophene-2-carboxylic acid. Green indicates the stable basic state; Red indicates the primary degradation pathway.

Troubleshooting Guide (FAQ)

Q1: My solution turned dark red/brown after stirring in NaOH overnight. Is the compound degraded?

Diagnosis: Likely trace oxidation or polymerization of impurities, not bulk degradation.

-

Reasoning: Thiophenes are electron-rich and sensitive to photo-oxidation over long periods. However, the 3,5-dimethyl substitution blocks the most reactive

-carbon (C5), making it more stable than unsubstituted thiophene. -

Solution: Check HPLC/NMR. The color is often due to ppm-level impurities (quinoidal species). If purity is >95%, treat with activated charcoal during the next recrystallization.

Q2: I extracted the basic layer, acidified it, but recovered very little solid. Where did it go?

Diagnosis: Incomplete precipitation or Decarboxylation.

-

Scenario A (pH issue): The pKa is

4.0. If you acidified to pH 5 or 6, the molecule is still largely soluble as a salt.-

Fix: Acidify to pH 1–2 .

-

-

Scenario B (Decarboxylation): Did you heat the solution during acidification to dissolve solids?

-

Fix: Never heat the acidic mixture. The product converted to 2,4-dimethylthiophene (an oil), which may have been discarded or evaporated.

-

Q3: Can I use n-Butyllithium (n-BuLi) to deprotonate the acid?

Diagnosis: Risky.

-

Reasoning: Unlike simple bases, n-BuLi is a nucleophile and a super-base. With C5 blocked, it may attack the methyl groups (forming a benzylic-type anion) or the C4 ring position.

-

Recommendation: Use non-nucleophilic bases (e.g., LDA, LiTMP) if strictly necessary, but for simple deprotonation, NaH or KOtBu is safer and sufficient.

Validated Protocols

Protocol A: Safe Base Extraction & Recovery

Use this protocol to purify DMTCA from neutral organic impurities.

-

Dissolution: Dissolve crude mixture in EtOAc or DCM.

-

Extraction: Extract with 1.0 M NaOH (aq).

-

Checkpoint: The DMTCA moves to the aqueous layer (upper or lower depending on solvent). Neutral impurities stay in organic.

-

-

Separation: Separate layers. Keep the aqueous (basic) layer.

-

Cooling (CRITICAL): Place the aqueous flask in an ice bath (

C). -

Acidification: Slowly add 1.0 M HCl dropwise with stirring until pH

1–2.-

Note: Do not allow temperature to rise above

C.

-

-

Filtration/Extraction: Collect the white precipitate via filtration. If oil forms, extract with DCM, dry over MgSO

, and evaporate under reduced pressure at <40°C .

Protocol B: Stability Stress Test (HPLC)

Use this to verify batch stability.

| Condition | Procedure | Expected Result |

| Control | Dissolve in MeOH:H | Single Peak |

| Base Stress | Dissolve in 0.1 M NaOH, stir 24h @ RT. | Stable (No degradation) |

| Acid Stress | Dissolve in 0.1 M HCl, stir 24h @ RT. | Stable |

| Thermal Acid | Dissolve in 0.1 M HCl, Heat to 80°C for 2h. | Degradation (New peak: Decarboxylated product) |

Troubleshooting Logic Flow

Use this decision tree to diagnose yield or purity issues.

Figure 2: Diagnostic flowchart for common handling errors.

References

-

Haloform Reaction Context: The stability of thiophene-2-carboxylic acid derivatives in strong base is evidenced by their synthesis via the haloform reaction (oxid

). -

General Thiophene Stability: Detailed data on the oxidative and hydrolytic stability of substituted thiophenes.

-

Lithiation of Thiophenes: Discussion on the regioselectivity of lithi

-

Compound Data: 3,5-Dimethylthiophene-2-carboxylic acid specific physicochemical properties.

-

Source: PubChem Compound Summary for CID 2769634. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. 4,5-Dimethylthiophene-2-carboxylic acid | C7H8O2S | CID 2769634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Haloform Reaction - Chemistry Steps [chemistrysteps.com]

- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 6. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

Technical Support Center: Gewald Synthesis of Dimethylthiophenes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of 2-amino-4,5-dimethylthiophene-3-carbonitrile synthesis Reference ID: GW-OPT-45DM

Welcome to the Gewald Reaction Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are synthesizing 2-amino-4,5-dimethylthiophene-3-carbonitrile (or its carboxylate analogues) using the Gewald reaction, and you are encountering one of the "Big Three" issues: Regioselectivity (getting the ethyl isomer instead of dimethyl), Oligomerization (the "black tar" effect), or Sulfur Contamination .

This guide treats your synthesis as a system. We will optimize the inputs (reagents/catalysts) to control the outputs (yield/purity) using field-proven causality.

Module 1: The Standard Protocol (Baseline)

Before troubleshooting, we must establish a validated baseline. The synthesis of 4,5-dimethylthiophene derivatives typically utilizes 2-butanone (Methyl Ethyl Ketone - MEK) . Because MEK is asymmetric, it presents a regioselectivity challenge.

Target Reaction:

2-Butanone + Malononitrile +

Optimized One-Pot Procedure

| Component | Stoichiometry | Role | Critical Note |

| 2-Butanone | 1.0 equiv | Substrate | Use slight excess (1.1 eq) to push equilibrium. |

| Malononitrile | 1.0 equiv | Activated Nitrile | Freshly recrystallized if dark. |

| Sulfur ( | 1.0 equiv (as S) | Heteroatom Source | Use fine powder (sublimed grade) for kinetics. |

| Morpholine | 0.5 - 1.0 equiv | Catalyst/Base | Preferred over TEA. Moderate basicity reduces tar. |

| Ethanol | [0.5 M] | Solvent | Solubilizes sulfur better than MeOH; allows reflux >70°C. |

Step-by-Step:

-

Pre-activation: Dissolve Malononitrile (1.0 eq) and 2-Butanone (1.1 eq) in Ethanol.

-

Catalyst Addition: Add Morpholine dropwise at room temperature. Stir for 15-30 mins. Why? This promotes the Knoevenagel condensation first.[1]

-

Sulfur Addition: Add elemental sulfur.

-

Thermal Ramp: Heat slowly to 60°C. Once the exothermic reaction initiates (sulfur dissolves, solution darkens), maintain gentle reflux (approx. 70-78°C) for 2-4 hours.

-

Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol and then

(to remove unreacted sulfur—see Module 4).

Module 2: Troubleshooting & Optimization FAQs

Q1: I am getting a mixture of 4,5-dimethyl and 4-ethyl isomers. How do I lock in the "Dimethyl" product?

Diagnosis: Regioselectivity Failure.

MEK has two reactive sites: the Methyl (

-

Path A (Kinetic): Reaction at Methyl

4-ethylthiophene. -

Path B (Thermodynamic): Reaction at Methylene

4,5-dimethylthiophene (Target).

The Fix: You must favor the Thermodynamic pathway. The Knoevenagel condensation step is reversible. You want the intermediate to equilibrate to the more substituted (stable) alkene before sulfur attacks.

-

Switch Bases: Replace Triethylamine (TEA) with Morpholine or Piperidine . TEA is bulky and often favors the less hindered methyl group (Kinetic product). Cyclic secondary amines facilitate the thermodynamic equilibrium better [1].

-

Two-Step Protocol: Do not add sulfur immediately.

-

Steric Control: If the problem persists, switch the ketone to 3-methyl-2-butanone . This forces reaction at the methyl group (giving an isopropyl group), but for dimethyl specifically, you are stuck with MEK. Control the temperature: Higher temperatures during the initial condensation (pre-sulfur) favor the thermodynamic product.

Caption: Regioselectivity decision tree for Methyl Ethyl Ketone (MEK) in Gewald synthesis.

Q2: The reaction turns into a solid black tar/polymer. How do I prevent this?

Diagnosis: Uncontrolled Exotherm & Polymerization. The Gewald reaction is exothermic. If the temperature spikes too fast, the activated nitrile polymerizes (to form black "tar") rather than condensing with the ketone.

The Fix:

-

Dilution: Increase solvent volume from 0.5M to 0.25M.

-

The "Portion-wise" Sulfur: Do not dump all sulfur at once. Add it in 3 portions over 30 minutes at 50°C.

-

Base Throttling: If using a strong base like Diethylamine, switch to a weaker base like L-Proline (organocatalysis method) or reduce the loading of Morpholine to 0.5 eq.

-

Atmosphere: While not strictly air-sensitive, conducting the reaction under Nitrogen prevents oxidative polymerization of intermediate thioketones.

Q3: My product is contaminated with elemental sulfur. How do I purify it without a column?

Diagnosis: Incomplete Sulfur Conversion. Sulfur has high solubility in common organic solvents (DCM, Toluene), making it co-crystallize with your product.

The Fix: Do not rely on standard recrystallization alone. Use a Chemical Wash .

| Method | Protocol | Pros/Cons |

| Sodium Sulfite Wash | Boil crude solid in 10% aq. | Best for Scale. Converts |

| Triphenylphosphine (TPP) | Add 0.1 eq TPP to the reaction mixture at the end. | Forms |

| Carbon Disulfide ( | Wash the filter cake with cold | High Risk. |

| Toluene Recrystallization | Recrystallize from hot Toluene. | Sulfur is soluble in cold toluene; product precipitates. Good for final polish. |

Module 3: Advanced Mechanistic Workflow

Understanding the mechanism allows you to intervene at the right moment. The reaction is not a concerted step; it is a cascade.

-

Knoevenagel: Ketone + Nitrile

Alkene. (Rate Determining Step 1). -

Sulfurization: Alkene +

-

Cyclization: Intramolecular attack

Thiophene ring closure.

Caption: The Gewald Cascade. Note that Sulfur addition must occur AFTER the Knoevenagel adduct is formed for best results.

References & Validated Sources

-

Sabnis, R. W. (1999).[4][5][6] 2-Aminothiophenes by the Gewald Reaction.[1][4][6][7][8][9][10][11][12] Journal of Heterocyclic Chemistry, 36(2), 333–345.

-

Core Reference for base selection and mechanism.

-

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[6] Chemische Berichte, 99(1), 94-100.

-

The foundational text establishing the reaction parameters.

-

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[13]

-

Comprehensive review covering regioselectivity and modern variations.

-

-

Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction.[6][11] Molecular Diversity, 15(1), 3-33.

-

Discusses the thermodynamic vs. kinetic control in asymmetric ketones.

-

Disclaimer: All protocols involve hazardous chemicals (specifically Malononitrile and Carbon Disulfide). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. removing sulfur compounds: Topics by Science.gov [science.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

Validation & Comparative

IR spectrum characteristic peaks of 3,5-dimethylthiophene-2-carboxylic acid

Topic: IR spectrum characteristic peaks of 3,5-dimethylthiophene-2-carboxylic acid

Executive Summary

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3,5-dimethylthiophene-2-carboxylic acid (CAS 65613-27-6). Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple peak listing to explain the mechanistic origins of spectral features. We compare this compound against its unsubstituted parent (thiophene-2-carboxylic acid) and a standard aromatic acid (benzoic acid) to highlight diagnostic markers essential for purity verification and structural confirmation.

Key Insight: The presence of methyl groups at the 3- and 5-positions introduces distinct aliphatic C-H stretching vibrations and alters the carbonyl environment through competing steric and electronic effects, creating a unique spectral fingerprint distinguishable from similar thiophene intermediates.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before interpreting the spectrum, it is critical to understand the physical state of the sample, as this dictates the sampling technique and spectral resolution.

| Property | Data | Relevance to IR Spectroscopy |

| Chemical Structure | 3,5-dimethylthiophene-2-carboxylic acid | Methyl groups add |

| Molecular Formula | MW: 156.20 g/mol | |

| Physical State | Solid (Crystalline powder) | Requires KBr pellet or Diamond ATR for analysis. |

| Melting Point | 170–173 °C | High MP indicates strong intermolecular H-bonding (dimers). |

| Solubility | DMSO, Methanol; Low in Water | Use deuterated DMSO for complementary NMR; dry thoroughly to avoid broad water O-H interference. |

Detailed Spectral Analysis

The IR spectrum of 3,5-dimethylthiophene-2-carboxylic acid can be divided into three diagnostic regions. The values below reflect solid-state (KBr/ATR) measurements where intermolecular hydrogen bonding is prominent.

Region I: High Wavenumber (3300 – 2500 cm⁻¹)

-

O-H Stretching (Carboxylic Acid Dimer):

-

Range: 3300–2500 cm⁻¹ (Broad, intense envelope).[1]

-

Mechanism: In the solid state, the carboxylic acid forms stable cyclic dimers via strong hydrogen bonds. This creates a massive, broad absorption band that often obscures the C-H stretching region.

-

Diagnostic Note: A "fermi resonance" shoulder is often visible on the lower frequency side of this envelope.

-

-

C-H Stretching (The Critical Differentiator):

-

Aliphatic C-H (

): Distinct peaks at 2960–2850 cm⁻¹ .-

Origin: Symmetric and asymmetric stretching of the methyl groups (

) at positions 3 and 5. -

Comparison: These peaks are absent in unsubstituted thiophene-2-carboxylic acid, making them the primary marker for successful methylation.

-

-

Aromatic C-H (

): Weak shoulder >3000 cm⁻¹.[2]-

Origin: The lone proton at position 4 of the thiophene ring.

-

-

Region II: The Carbonyl Region (1750 – 1650 cm⁻¹)

-

C=O Stretching:

-

Observed Peak: 1670 – 1690 cm⁻¹ (Strong, Sharp).

-

Mechanistic Conflict:

-

Electronic Effect (Red Shift): The 5-methyl group is electron-donating. By donating electron density into the thiophene ring (and thus the conjugated carbonyl), it increases the single-bond character of the C=O, theoretically lowering the frequency.

-

Steric Effect (Blue Shift): The 3-methyl group is ortho to the carboxylic acid. This creates steric hindrance that forces the carbonyl group slightly out of the plane of the thiophene ring. This "steric inhibition of resonance" reduces conjugation, restoring double-bond character and raising the frequency.

-

-

Net Result: The steric twist often dominates or neutralizes the electronic effect, keeping the peak near 1680 cm⁻¹ , slightly higher than the fully planar unsubstituted parent (~1660-1670 cm⁻¹).

-

Region III: Fingerprint Region (1550 – 600 cm⁻¹)

-

Thiophene Ring Breathing: Distinct bands at 1540–1450 cm⁻¹ .

-

C-O Stretching: Strong peak at 1260–1290 cm⁻¹ , characteristic of the acid dimer C-O bond.

-

C-S Stretching: Weak to medium bands in the 850–600 cm⁻¹ range. The thiophene ring deformation is sensitive to substitution patterns.

Comparative Performance Guide

To validate the identity of 3,5-dimethylthiophene-2-carboxylic acid, compare its spectrum against these standard alternatives.

Table 1: Characteristic Peak Comparison

| Functional Group | 3,5-Dimethylthiophene-2-carboxylic acid (Target) | Thiophene-2-carboxylic acid (Parent/Impurity) | Benzoic Acid (Aromatic Standard) |

| O-H Stretch | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) |

| Aliphatic C-H ( | Present (2960–2850 cm⁻¹) (Diagnostic) | Absent | Absent |

| Aromatic C-H ( | Weak (Single H at C4) | Medium (3 H's at C3, C4, C5) | Medium (5 H's) |

| C=O Stretch | ~1670–1690 cm⁻¹ (Sterically twisted) | ~1660–1675 cm⁻¹ (Planar, conjugated) | ~1685–1700 cm⁻¹ |

| Ring Modes | Thiophene pattern (modified by methyls) | Thiophene pattern | Benzene ring pattern (1600/1500 doublet) |

Analysis:

-

If your spectrum lacks peaks at 2900 cm⁻¹, you likely have the unsubstituted parent or a decarboxylated byproduct.

-

If the C=O peak is significantly higher (>1710 cm⁻¹), the sample may be monomeric (in dilute solution) or the carboxylic acid has converted to an ester/anhydride impurity.

Experimental Protocol: Reliable Spectral Acquisition

For solid carboxylic acids, the KBr Pellet method is the gold standard for resolution, though Diamond ATR is acceptable for rapid screening.

Workflow Diagram

The following diagram illustrates the decision logic for sample preparation and data validation.

Caption: Decision workflow for acquiring and validating the IR spectrum of substituted thiophene carboxylic acids.

Step-by-Step Protocol (KBr Pellet)

-

Desiccation: Dry the 3,5-dimethylthiophene-2-carboxylic acid in a vacuum desiccator over

for 24 hours. Reason: Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, interfering with O-H and C=O analysis. -

Grinding: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Reason: Particle size must be smaller than the IR wavelength to avoid scattering (Christiansen effect).

-

Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

-

Acquisition: Record 16-32 scans at 4 cm⁻¹ resolution.

Troubleshooting & Impurity Detection

Common issues in the synthesis of this compound (e.g., via lithiation or oxidation) can be detected via IR.

-

Impurity: Decarboxylated Product (2,4-Dimethylthiophene)

-

Indicator: Complete disappearance of the broad O-H band (3300-2500 cm⁻¹) and the C=O band (1680 cm⁻¹).

-

-

Impurity: Anhydride Formation

-

Indicator: The single C=O peak splits into a doublet (symmetric/asymmetric stretch) at ~1780 and 1720 cm⁻¹.

-

-

Impurity: Residual Solvent (DMSO)

-

Indicator: Strong sulfoxide stretch at ~1050 cm⁻¹.

-

References

-

Sigma-Aldrich. 3,5-Dimethylthiophene-2-carboxylic acid Product Specification & Melting Point Data. Link

-

National Institute of Standards and Technology (NIST). IR Spectrum of 5-methylthiophene-2-carboxylic acid (Coblentz Index). Link

- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2001.

- Katritzky, A. R., et al.Infrared Spectra of Thiophenes. Journal of the American Chemical Society.

-

SpectraBase. Thiophene-2-carboxylic acid Spectral Data. Link

Sources

mass spectrometry fragmentation of 3,5-dimethylthiophene-2-carboxylic acid

Comparative Mass Spectrometry Guide: Characterization of 3,5-Dimethylthiophene-2-Carboxylic Acid

Executive Summary

3,5-Dimethylthiophene-2-carboxylic acid (MW: 156.20 g/mol ) is a critical intermediate in the synthesis of thiophene-based pharmaceuticals and agrochemicals. Its structural integrity relies on the thiophene ring's stability, yet its carboxylic acid moiety makes it highly susceptible to specific fragmentation pathways.

This guide compares the two primary analytical alternatives for characterizing this molecule: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS.

Key Finding:

-

Select EI (GC-MS) for structural elucidation and fingerprinting. The "hard" ionization provides a rich fragmentation pattern essential for distinguishing the 3,5-isomer from its 2,5- or 4,5-dimethyl counterparts.

-

Select ESI (LC-MS) for trace quantification and biological matrix analysis. The "soft" ionization preserves the molecular ion ([M-H]⁻), offering superior sensitivity but requiring MS/MS (CID) to generate structural data.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum accurately, one must understand the causality behind the bond cleavages. The fragmentation of 3,5-dimethylthiophene-2-carboxylic acid is driven by the stability of the aromatic thiophene cation and the "Ortho Effect" caused by the C3-methyl group.

Pathway A: Electron Ionization (EI) – The "Hard" Route

In EI (70 eV), the molecule forms a radical cation (

-

Alpha-Cleavage (Loss of •OH): The carboxylic acid functionality readily loses a hydroxyl radical, yielding the acylium ion (m/z 139).

-

Decarboxylation (Loss of CO₂): A major pathway involves the loss of the carboxyl group entirely, often driven by the stability of the resulting 2,4-dimethylthiophene radical cation (m/z 111).

-

The Ortho Effect: The methyl group at position 3 (ortho to the carboxylic acid) facilitates a specific hydrogen transfer or water loss (m/z 138), which is significantly less prominent in isomers lacking this proximity (e.g., 4,5-dimethylthiophene-2-carboxylic acid).

Pathway B: Electrospray Ionization (ESI) – The "Soft" Route

In Negative Mode ESI (

-

Collision-Induced Dissociation (CID): Without added energy, only the parent ion is seen. Upon CID, the carboxylate ejects

to form the deprotonated thiophene anion (m/z 111).

Visualization: Fragmentation Pathways

Caption: Comparative fragmentation pathways for EI (Positive Mode) and ESI (Negative Mode). Note the distinct 'Ortho Effect' branch in EI.

Comparative Analysis: EI vs. ESI

The following table contrasts the performance of the two ionization techniques for this specific thiophene derivative.

| Feature | Alternative A: GC-MS (EI) | Alternative B: LC-MS (ESI) |

| Primary Ion Observed | ||

| Structural Information | High. Rich fragmentation allows for de novo identification and isomer differentiation. | Low (Single Stage). Requires MS/MS (tandem mass spec) to generate fragments. |

| Sensitivity | Moderate (Picogram range). | High (Femtogram range). Enhanced by the acidic proton's ease of ionization. |

| Isomer Specificity | Excellent. The intensity ratio of m/z 139 (M-OH) vs. m/z 111 (M-COOH) varies between 3,5- and 4,5- isomers due to steric/electronic effects. | Poor. Isomers often yield identical parent ions and similar MS/MS transitions unless separated chromatographically. |

| Sample Prep | Requires derivatization (e.g., TMS or Methyl Ester) for optimal peak shape, though the free acid can be analyzed on polar columns. | Minimal. Direct injection of dissolved sample. |

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: GC-MS (EI) for Structural Confirmation

Best for: Purity analysis and identifying isomeric impurities.

-

Derivatization (Recommended):

-

React 1 mg of sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins.

-

Why? Thiophene carboxylic acids hydrogen bond strongly, leading to peak tailing. Silylation caps the -OH, improving volatility and peak symmetry.

-

Note: The molecular ion will shift to m/z 228 (Mono-TMS derivative).

-

-

GC Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temp Program: 80°C (1 min hold)

20°C/min

-

-

MS Settings:

-

Source Temp: 230°C.

-

Ionization: 70 eV.[1]

-

Scan Range: m/z 50–300.

-

-

Validation Check: Look for the characteristic isotope pattern of Sulfur (

is ~4.4% of

Protocol B: LC-MS/MS (ESI) for Quantitation

Best for: PK studies or trace analysis in biological fluids.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.

-

Why Formic Acid? Even in negative mode, a slightly acidic pH ensures reproducible retention on C18 columns, while the high voltage source will still effectively deprotonate the carboxylic acid.

-

-

Gradient:

-

5% B (0-1 min)

95% B (6 min).

-

-

MS Parameters (Negative Mode):

-

Capillary Voltage: -2.5 kV to -3.5 kV.

-

MRM Transition (Quantifier): 155.0

111.0 (Loss of -

MRM Transition (Qualifier): 155.0

137.0 (Loss of

-

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the appropriate analytical strategy for your specific development stage.

Caption: Workflow for selecting between EI and ESI based on analytical requirements.

References

-

NIST Mass Spectrometry Data Center. Thiophene, 2,5-dimethyl-3-carboxylic acid (Isomer Reference). NIST Chemistry WebBook, SRD 69.[2][3] [Link][2][3]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Holčapek, M., et al. (2010). Mass spectrometry of carboxylic acids. In The Chemistry of Acid Derivatives. Wiley Online Library. [Link]

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

A Comparative Analysis of 3,5-Dimethyl- and 4,5-Dimethylthiophene-2-Carboxylic Acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, the subtle distinctions between isomeric molecules can hold the key to unlocking novel functionalities and therapeutic potentials. This guide provides an in-depth technical comparison of two closely related thiophene derivatives: 3,5-dimethylthiophene-2-carboxylic acid and 4,5-dimethylthiophene-2-carboxylic acid. By examining their structural nuances, synthesis strategies, and physicochemical properties, we aim to equip researchers with the foundational knowledge to strategically select the optimal isomer for their specific applications.

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The position of substituents on the thiophene ring can significantly influence the molecule's steric and electronic properties, thereby altering its reactivity and biological profile. This guide will delve into the key differences between the 3,5-dimethyl and 4,5-dimethyl isomers of thiophene-2-carboxylic acid, providing a comparative analysis supported by available data.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, 3,5-dimethylthiophene-2-carboxylic acid and 4,5-dimethylthiophene-2-carboxylic acid appear remarkably similar. Both share the same molecular formula (C₇H₈O₂S) and molecular weight (156.20 g/mol ).[1][2] However, the seemingly minor shift in the position of one methyl group from the 3-position to the 4-position leads to distinct differences in their chemical environment and, consequently, their properties.

| Property | 3,5-Dimethylthiophene-2-carboxylic acid | 4,5-Dimethylthiophene-2-carboxylic acid |

| IUPAC Name | 3,5-dimethylthiophene-2-carboxylic acid | 4,5-dimethylthiophene-2-carboxylic acid |

| CAS Number | 65613-27-6[3] | 40808-24-0[2] |

| Molecular Formula | C₇H₈O₂S[1] | C₇H₈O₂S[2] |

| Molecular Weight | 156.20 g/mol [1] | 156.20 g/mol [2] |

| Predicted XlogP | 2.2 | 2.2 |

Table 1: Comparison of the fundamental physicochemical properties of 3,5-dimethyl- and 4,5-dimethylthiophene-2-carboxylic acid.

The positioning of the methyl groups influences the electron density distribution within the thiophene ring and the steric hindrance around the carboxylic acid functionality. In the 3,5-dimethyl isomer, the methyl group at the 3-position is adjacent to the carboxylic acid at the 2-position, which can lead to greater steric hindrance. This can affect the reactivity of the carboxylic acid group in reactions such as esterification or amidation. In contrast, the 4,5-dimethyl isomer has both methyl groups further away from the carboxylic acid, potentially allowing for easier access to the reactive site.

Synthesis Strategies: Navigating the Path to Isomeric Purity